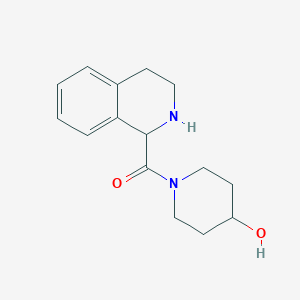![molecular formula C14H21N3O2 B7588646 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B7588646.png)
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid, also known as EPPTB, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a promising therapeutic target for various neurological and psychiatric disorders.
Mechanism of Action
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of mGluR5, 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid reduces the excitatory neurotransmission mediated by glutamate, which is implicated in various neurological and psychiatric disorders. The precise mechanism of action of 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid is still being investigated, but it is thought to involve the modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in reward and motivation, and to decrease the expression of pro-inflammatory cytokines, which are implicated in neuroinflammation. 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has several advantages for lab experiments. It is highly selective for mGluR5, which reduces the risk of off-target effects. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo studies. However, 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has some limitations, such as its low solubility in water and its limited bioavailability in vivo. These limitations need to be taken into account when designing experiments and interpreting results.
Future Directions
For research include the development of more potent and selective mGluR5 antagonists, the investigation of the effects of 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid in human subjects, and the identification of new drug targets for the treatment of these disorders. 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid also has potential applications in other fields, such as cancer research and drug discovery.
Synthesis Methods
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of the pyrimidine and piperidine intermediates, which are then coupled together using standard peptide coupling reagents. The final product is obtained after purification by column chromatography and recrystallization. The synthesis method has been optimized to provide high yields and purity of 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid.
Scientific Research Applications
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has been extensively used in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in conditions such as addiction, anxiety, depression, schizophrenia, and Parkinson's disease. 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has also been used to investigate the neurobiological mechanisms underlying these disorders and to identify new drug targets.
properties
IUPAC Name |
3-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-12-8-13(16-10-15-12)17-7-3-4-11(9-17)5-6-14(18)19/h8,10-11H,2-7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRHVGYAARQFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-chlorophenyl)ethanamine](/img/structure/B7588598.png)
![2-hydroxy-3-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7588603.png)

![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)